molecular formula C14H14FNO6 B14497639 Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate CAS No. 63043-41-4

Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate

Cat. No.: B14497639
CAS No.: 63043-41-4
M. Wt: 311.26 g/mol
InChI Key: DEXZYWUHNDLRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is a chemical compound with the molecular formula C14H14FNO6. It is known for its unique structure, which includes a fluoro group and a nitrophenyl group attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-nitrobenzaldehyde in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sodium ethoxide and ethanol as solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s stability and bioavailability, while the nitrophenyl group contributes to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler analog without the fluoro and nitrophenyl groups.

    Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.

    Methyl [fluoro(4-nitrophenyl)methylidene]propanedioate: A methyl ester analog with similar structural features.

Uniqueness

Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both fluoro and nitrophenyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

63043-41-4

Molecular Formula

C14H14FNO6

Molecular Weight

311.26 g/mol

IUPAC Name

diethyl 2-[fluoro-(4-nitrophenyl)methylidene]propanedioate

InChI

InChI=1S/C14H14FNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3

InChI Key

DEXZYWUHNDLRAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])F)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.